

What are the chemical properties of allylamine for synthesis?

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Compound of Interest

Compound Name: Allylamine

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An In-Depth Technical Guide to the Chemical Properties of **Allylamine** for Synthesis

Foreword: A Senior Application Scientist's Perspective

In the landscape of synthetic organic chemistry, few building blocks offer the elegant duality of **allylamine**. It is a molecule of contrasts: a potent nucleophile and a reactive alkene, a precursor to simple polymers and a cornerstone in the architecture of complex pharmaceuticals. This guide is crafted not as a mere catalog of reactions, but as a deep dive into the causality of its chemical behavior. For the researcher, scientist, and drug development professional, understanding why **allylamine** behaves as it does is paramount to unlocking its full synthetic potential. We will explore its fundamental properties, dissect its reactivity, and provide field-proven protocols that embody both efficiency and reliability. The goal is to move beyond simple recitation of facts to a functional understanding that empowers innovation at the bench.

Core Physicochemical & Structural Properties

Allylamine (IUPAC name: Prop-2-en-1-amine) is the simplest stable unsaturated primary amine.^[1] Its utility in synthesis stems directly from the juxtaposition of a primary amine and a terminal double bond within a compact three-carbon framework.^{[2][3]} This structure dictates its reactivity, solubility, and handling characteristics.

The amine group's lone pair of electrons makes it a Brønsted-Lowry base and a Lewis base, while the π -bond of the alkene is susceptible to electrophilic and radical attack.[4][5] These two centers of reactivity can be addressed independently or exploited in concert for more complex transformations.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₇ N	[3][6]
Molecular Weight	57.09 g/mol	[3][6]
Boiling Point	53-58 °C (130-136 °F)	[3][4][7]
Melting Point	-88 °C (-126 °F)	[3][4][7]
Density	0.761 g/mL at 25 °C	[4][7]
pKa of Conjugate Acid	9.49 - 9.7	[6][7][8]
Flash Point	-29 °C (-20 °F)	[6][7]
Solubility	Miscible with water, alcohol, ether, chloroform	[6][7]

The Dichotomy of Reactivity: Amine vs. Alkene

The synthetic versatility of **allylamine** is rooted in its bifunctionality. The choice of reagents and reaction conditions allows chemists to selectively target either the nucleophilic nitrogen or the reactive double bond.

The Amine Moiety: A Hub of Nucleophilicity and Basicity

As a primary amine, **allylamine**'s nitrogen atom possesses a lone pair of electrons, making it a moderately strong base and an effective nucleophile.[5][9] Its pKa of ~9.5 is typical for a primary alkylamine, indicating that at neutral pH, it will be predominantly protonated.[8] This basicity is a critical consideration; in many metal-catalyzed reactions, the amine can act as a ligand, potentially inhibiting the catalyst.[10]

Key Reactions at the Amine Center:

- N-Alkylation and N-Acylation: Classic transformations where the amine attacks electrophilic carbon centers.
- Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β -unsaturated systems.^[11]
- Imine Formation: Condensation with aldehydes and ketones.
- Heterocycle Synthesis: Serves as a nitrogen source for building rings, a cornerstone of medicinal chemistry.^{[2][12]}

Allylamine ($\text{H}_2\text{C}=\text{CH}-\text{CH}_2-\text{NH}_2$)

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The Alkene Moiety: A Gateway to Polymerization and C-C Bond Formation

The terminal double bond in **allylamine** is electron-rich and readily participates in addition reactions. Critically, the reactivity of this group is susceptible to "allyl degeneracy," where radical polymerization can be inefficient due to the formation of a stable, resonance-delocalized allylic radical. This challenge is often overcome by polymerizing the protonated allylammonium salt, which alters the electronics and reactivity of the monomer.^{[13][14]}

Key Reactions at the Alkene Center:

- Radical Polymerization: Formation of poly(**allylamine**), a versatile polymer used in drug delivery, water treatment, and cell encapsulation.^{[3][13]}
- Electrophilic Addition: Reaction with halogens and acids, following Markovnikov or anti-Markovnikov principles depending on the mechanism.^[4]
- Palladium-Catalyzed Cross-Coupling: Reactions like the Mizoroki-Heck reaction allow for the arylation of the double bond, creating cinnamylamine derivatives.^[15]

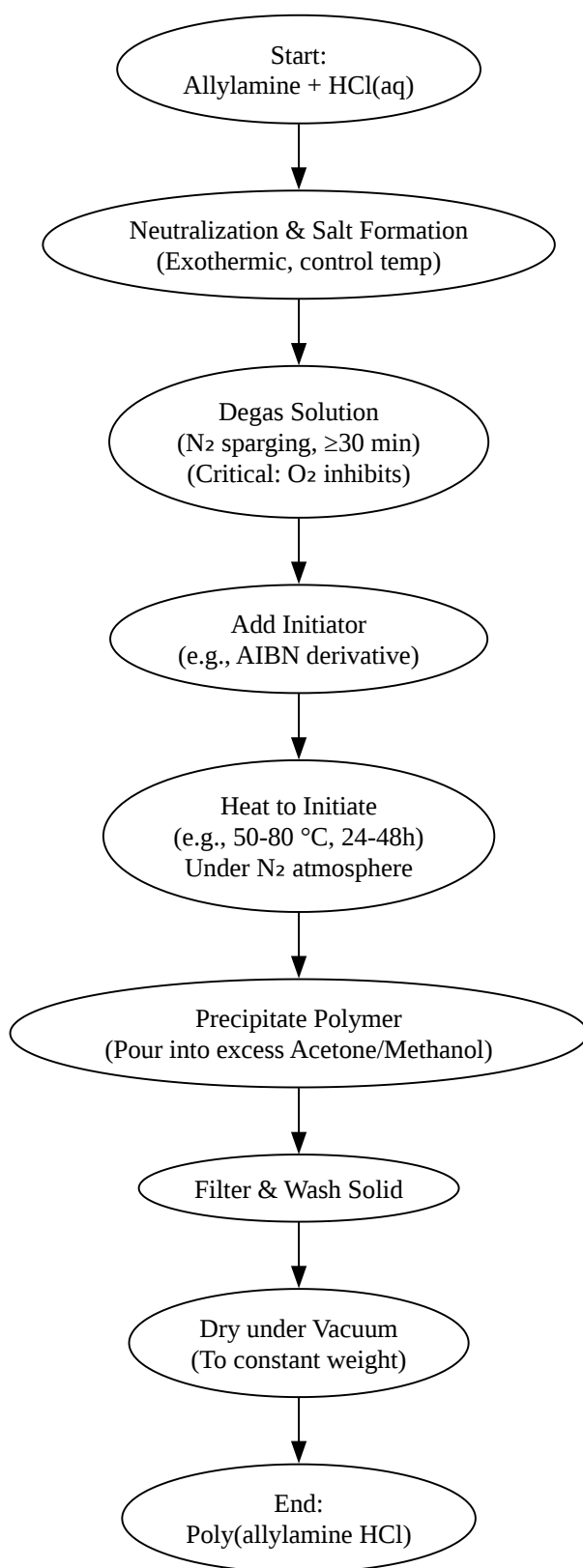
- Carboamination: Advanced, three-component reactions that install both a carbon and a nitrogen group across the double bond, providing rapid access to valuable vicinal diamines.
[\[16\]](#)

Field-Proven Synthetic Protocols

The following sections provide detailed methodologies for key transformations involving **allylamine**, reflecting best practices for yield, purity, and safety.

Synthesis of Poly(allylamine hydrochloride) via Radical Polymerization

The polymerization of **allylamine** is a cornerstone application, yielding a highly functional water-soluble polymer. The reaction is typically performed on the hydrochloride salt to increase the reactivity of the allylic bond and prevent side reactions associated with the free amine.[\[13\]](#)
Azo-based initiators are highly effective for this process.[\[13\]](#)[\[14\]](#)



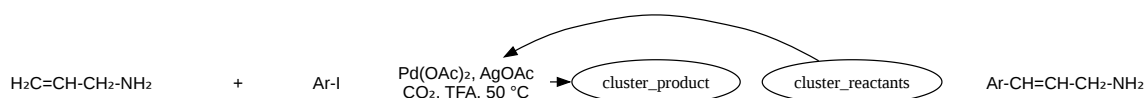
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Experimental Protocol:

- **Salt Formation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, charge **allylamine** (1.0 eq). Cool the flask in an ice-water bath.
- **Acidification:** Add concentrated hydrochloric acid (~1.1 eq) dropwise while stirring vigorously. **Causality:** This is a highly exothermic neutralization. Slow addition and cooling are essential to prevent boiling of the volatile amine. The formation of the ammonium salt deactivates the amine towards side reactions and activates the alkene for polymerization.
- **Solvent & Degassing:** Add deionized water to achieve the desired monomer concentration (e.g., 50% w/w). Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen. **Causality:** Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction, leading to low yields and low molecular weight polymer.^[13]
- **Initiator Addition:** Add a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine)dihydrochloride (V-50) or 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (0.05 eq).^[13]
- **Polymerization:** Heat the reaction mixture in an oil bath to 50-60 °C and maintain for 24-48 hours under a positive pressure of nitrogen. The solution will become significantly more viscous.
- **Isolation:** Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large beaker containing a rapidly stirring excess of acetone or methanol (approx. 10 volumes). The polymer will precipitate as a white solid.
- **Purification:** Stir the suspension for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, washing thoroughly with additional acetone/methanol to remove unreacted monomer and initiator fragments.
- **Drying:** Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield poly(**allylamine** hydrochloride).

Palladium-Catalyzed Mizoroki-Heck Arylation of Free Allylamine

Functionalizing the alkene moiety while the amine is unprotected is challenging but highly desirable as it avoids protection/deprotection steps. Recent methods have demonstrated the selective monoarylation of free **allylamine**.^[15] This protocol is an example of such a transformation.



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Experimental Protocol:

- **Vessel Preparation:** To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 10 mol%), silver acetate (AgOAc , 1.0 eq), and the aryl iodide (1.0 eq).
- **Reagent Addition:** Add trifluoroacetic acid (TFA , ~0.3 M concentration relative to aryl iodide) and free **allylamine** (1.2 eq). Causality: The silver salt acts as a halide scavenger, facilitating the regeneration of the active $\text{Pd}(0)$ catalyst. TFA is a crucial solvent, and the addition of CO_2 (via a balloon or pressurized vessel) has been shown to be beneficial for selectivity.^[15]
- **Reaction Execution:** Seal the tube and heat the mixture to $50\text{ }^\circ\text{C}$ for 14-24 hours with vigorous stirring.
- **Work-up:** After cooling, dilute the reaction mixture with ethyl acetate and water. Basify the aqueous layer with NaOH solution to deprotonate the product amine and transfer it to the organic layer.
- **Purification:** Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Isolation:** Purify the crude product by silica gel column chromatography to yield the desired cinnamylamine derivative. The product can be isolated as the free base or converted to its

HCl salt for improved stability and handling.[15]

Allylamine in Advanced Synthesis: A Building Block for Pharmaceuticals

Allylamine and its derivatives are prevalent motifs in pharmaceuticals, particularly in antifungal agents and drugs targeting the central nervous system.[1][17][18]

- **Antifungal Agents:** The **allylamine** class of antifungals, including Terbinafine (Lamisil®) and Naftifine, function by inhibiting the enzyme squalene epoxidase.[19][20] This disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell death.[20] The synthesis of these complex molecules often relies on reactions that build upon the core **allylamine** scaffold.
- **CNS-Active Agents:** Flunarizine, a calcium channel blocker used for migraine relief, is another pharmaceutically important **allylamine** derivative.[18]

The presence of the **allylamine** structure in these drugs highlights its value as a versatile and robust pharmacophore.[2][21]

Critical Safety & Handling Protocols

Allylamine is a hazardous chemical that demands strict adherence to safety protocols. Its high volatility, low flash point, and toxicity pose significant risks.[4][6]

Key Hazards:

- **Flammability:** Highly flammable liquid and vapor with a very low flash point (-29 °C / -20 °F). [6][7] Vapors are heavier than air and can travel to an ignition source.[22]
- **Toxicity:** Acutely toxic if swallowed, inhaled, or in contact with skin.[4][23] It is metabolized to the highly toxic compound acrolein.[6]
- **Corrosivity:** Causes severe skin burns and eye damage.[22] It is a lachrymator (tear-producing).[18]

Mandatory Handling Procedures:

- Ventilation: Always handle **allylamine** in a certified chemical fume hood with a high rate of air exchange.[\[6\]](#)[\[24\]](#)
- Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., neoprene).[\[24\]](#)[\[25\]](#) Standard nitrile gloves may not offer sufficient protection for prolonged contact.
- Ignition Sources: Prohibit all open flames, sparks, and smoking in the work area. Use explosion-proof electrical equipment and ground all metal containers during transfer to prevent static discharge.[\[6\]](#)[\[22\]](#)[\[23\]](#)
- Storage: Store in a tightly closed container in a designated, cool, dry, and well-ventilated flammables cabinet, separated from oxidizing agents and acids.[\[6\]](#)[\[25\]](#)[\[26\]](#)
- Spill Response: In case of a spill, evacuate the area immediately. Remove all ignition sources. Use absorbent, non-combustible materials like sand or clay for containment. Do not allow the chemical to enter drains.[\[6\]](#)[\[22\]](#)

References

- Process for producing poly (**allylamine**) derivatives.
- Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres.
- **Allylamine** CAS#: 107-11-9. ChemicalBook.
- Everything You Need to Know About **Allylamine**. CloudSDS.
- **Allylamine** hydrochloride - Safety D
- **ALLYLAMINE**.
- **Allylamine** | 107-11-9. ChemicalBook.
- pKa of **Allylamine**. vCalc.
- **Allylamine** | C3H7N | CID 7853.
- **Allylamine** – Knowledge and References. Taylor & Francis.
- **Allylamine**, Formula, Properties, Antifungal, MSDS, Uses. Chemistry Learner.
- Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal c
- Process for polymerization of allylic compounds.
- **Allylamine**. Grokipedia.
- **Allylamine**: Project, technology and Materials Used.
- Safety Data Sheet: **allylamine**. Chemos GmbH & Co.KG.
- Product inform
- Synthesis of allylic amines. Organic Chemistry Portal.

- **Allylamine**. Wikipedia.
- Regioselective intermolecular carboamination of **allylamines** via nucleopalladation: empowering three-component synthesis of vicinal diamines. Royal Society of Chemistry.
- Reactions of Arylamines. Chemistry LibreTexts.
- Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration.
- Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration.
- Free Radical Polymerization of **Allylamine** in Different Acidic Media.
- Process for the production of **allylamine** polymer.
- Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. ChemRxiv.
- Scope of **allylamine**.
- Correlation of alkylamine nucleophilicities with their basicities.
- Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis.
- Allylic Azides: Versatile Building Blocks to Heterocycles. University of Minnesota Digital Conservancy.
- SAFETY DATA SHEET - **Allylamine**. Thermo Fisher Scientific.
- ICSC 0823 - **ALLYLAMINE**.
- Synthesis of **allylamine** by ammonolysis of allyl chloride.
- **Allylamine**: Density & Medic
- Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres.
- Amine-Directed Mizoroki-Heck Arylation of Free **Allylamines**. Royal Society of Chemistry.
- Cationic polymerization of a derivative of **allylamine** and 1,2-naphthoquinone.
- Deprotection of Allyl Groups in Organic Synthesis. BenchChem.
- A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization–Oxidation.
- Protective Groups. Organic Chemistry Portal.
- Heterocycles as Versatile Building Blocks in Different Synthetic Strategies.
- The Science Behind **Allylamine** Antifungals: A Focus on Terbinafine Hydrochloride.
- **Allylamines** as important building blocks.
- Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Basicity of Amines. Chemistry Steps.
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Basicity and Nucleophilicity of Amines. StudySmarter.

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Sources

- 1. grokipedia.com [grokipedia.com]
- 2. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylamine, Formula, Properties, Antifungal, MSDS, Uses [chemistrylearner.com]
- 4. Allylamine | 107-11-9 [chemicalbook.com]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 7. Allylamine CAS#: 107-11-9 [m.chemicalbook.com]
- 8. pKa of Allylamine [vcalc.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07630C [pubs.rsc.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Allylamine - Wikipedia [en.wikipedia.org]

- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. nbinnno.com [nbinnno.com]
- 21. researchgate.net [researchgate.net]
- 22. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]
- 23. chemos.de [chemos.de]
- 24. chemicalbook.com [chemicalbook.com]
- 25. assets.thermofisher.cn [assets.thermofisher.cn]
- 26. Allylamine | C₃H₇N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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